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Compound of Interest

Compound Name: 4-Bromo-6-(methylthio)pyrimidine

Cat. No.: B592007

Technical Guide: 4-Bromo-6-
(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-
Bromo-6-(methylthio)pyrimidine, alongside generalized experimental protocols for its
synthesis and characterization. This document also elucidates its critical role as a building
block in the development of targeted therapeutics, particularly kinase inhibitors.

Core Physical and Chemical Properties

4-Bromo-6-(methylthio)pyrimidine is a halogenated pyrimidine derivative that serves as a
versatile intermediate in organic synthesis. Its chemical structure, featuring a pyrimidine core
with bromine and methylthio substituents, offers multiple reactive sites for the construction of
more complex molecules.
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Property Value Source
Molecular Formula CsHsBrN2S

Molecular Weight 205.08 g/mol

CAS Number 1209458-45-6

Boiling Point 280.1 £ 25.0 °C (Predicted) [1]
Density 1.72 + 0.1 g/cm3 (Predicted) [1]

pKa -1.70 £ 0.17 (Predicted) [1]

2-8°C, under inert gas
Storage Temperature ) [1]
(Nitrogen or Argon)

Not explicitly found in search

Appearance
results.
Not explicitly found in search
results for this specific
N compound. Pyrimidine
Solubility

derivatives exhibit a range of

solubilities in organic solvents.

[2]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization
of 4-Bromo-6-(methylthio)pyrimidine, based on established procedures for related pyrimidine
derivatives.

General Synthesis of 4-Bromopyrimidines

The synthesis of 4-bromopyrimidine derivatives can be achieved through various methods,
often involving the cyclization of precursors followed by bromination. A one-pot reaction is a
common and efficient approach.[3]

Protocol:
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e Reaction Setup: In a reaction vessel, dissolve the appropriate N-(cyanovinyl)amidine
precursor (10 mmol) in a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL).

e Reaction Conditions: Stir the resulting mixture at 15-20°C for 2 hours.

o Work-up: Allow the reaction mixture to stand at room temperature for 1 hour. Subsequently,
pour the mixture into crushed ice.

« |solation: The resulting precipitate, the 4-bromopyrimidine product, is collected by filtration.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent, such as n-hexane, to yield the final product.[3]

Characterization of Pyrimidine Derivatives

The structural confirmation of synthesized pyrimidine derivatives like 4-Bromo-6-
(methylthio)pyrimidine is typically achieved through a combination of spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
e Purpose: To elucidate the carbon-hydrogen framework of the molecule.
o Methodology:

o Dissolve a small sample (5-15 mg) of the purified compound in a suitable deuterated
solvent (e.g., CDCl3, DMSO-ds).

o Acquire *H and 3C NMR spectra using a high-field NMR spectrometer.
o Data Interpretation:

o H NMR: Protons on the pyrimidine ring typically resonate in the aromatic region (6 7.0-9.0
ppm). The chemical shift of the methylthio group protons would be expected in the upfield
region.

o 13C NMR: The carbon atoms of the pyrimidine ring and the methylthio group will show
characteristic chemical shifts.
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Mass Spectrometry (MS):

e Purpose: To determine the molecular weight and confirm the elemental composition of the
synthesized compound.

o Methodology:

o Introduce a sample of the compound into a mass spectrometer using a suitable ionization
technique (e.g., Electrospray lonization - ESI).

o Acquire the mass spectrum.

o Data Interpretation: The mass spectrum should display a molecular ion peak ([M]* or
[M+H]*) corresponding to the calculated molecular weight of 4-Bromo-6-
(methylthio)pyrimidine. The isotopic pattern of bromine (approximately 1:1 ratio of °Br and
81Br) should also be observable.

Role in Drug Discovery and Development

Halogenated pyrimidines are crucial building blocks in medicinal chemistry, particularly in the
development of kinase inhibitors for cancer therapy.[4][5][6] The bromine atom at the 4-position
of 4-Bromo-6-(methylthio)pyrimidine serves as a key handle for introducing various
substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig
reactions. This allows for the systematic modification of the molecule to optimize its binding
affinity and selectivity for a target kinase.

Generalized Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor
using a 4-bromopyrimidine core.
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4-Bromo-6-(methylthio)pyrimidine
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Generalized workflow for kinase inhibitor synthesis.
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This workflow highlights how the initial 4-bromopyrimidine scaffold is elaborated through
synthetic transformations to generate a library of compounds for biological evaluation and
subsequent lead optimization in the drug discovery pipeline. Pyrimidine derivatives have been
successfully developed into inhibitors for a variety of kinases, including Bcr/Abl, Aurora kinases,
and Monopolar Spindle Kinase 1 (MPS1).[5][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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